Chiral Purity Benchmark: Comparative Analytical Data for (R)-Enantiomer vs. Racemic Mixture
The (1R)-enantiomer is supplied at a certified chiral purity of ≥98% (HPLC), while the corresponding racemic mixture (1-(2-Anthryl)prop-2-enylamine) is also available but lacks stereochemical definition . The high enantiomeric excess (ee) of the (R)-isomer is essential for reproducible outcomes in asymmetric applications, whereas the racemate introduces uncontrolled stereochemical variables that can lead to diminished enantioselectivity or complete reaction failure .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | ≥98% (R)-enantiomer (HPLC) |
| Comparator Or Baseline | Racemic mixture (1:1 R:S) |
| Quantified Difference | ≥98% enantiomeric excess for the target compound vs. 0% ee for the racemate |
| Conditions | Commercial specification; analytical method: Chiral HPLC |
Why This Matters
Procurement of the enantiopure (R)-isomer eliminates the need for costly and time-consuming chiral separation or asymmetric synthesis steps, directly ensuring the intended stereochemical outcome in downstream applications.
